molecular formula C12H2Cl8O2 B14362456 Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- CAS No. 90986-07-5

Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)-

Cat. No.: B14362456
CAS No.: 90986-07-5
M. Wt: 461.8 g/mol
InChI Key: GFZVPDZHLHEIKJ-UHFFFAOYSA-N
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Description

Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- is a chlorinated phenol derivative. This compound is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated organic compound. Chlorinated phenols are known for their use in various industrial applications due to their antimicrobial and preservative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- typically involves the chlorination of phenol. The process begins with the electrophilic halogenation of phenol using chlorine gas. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various chlorinated phenol derivatives .

Scientific Research Applications

Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The presence of multiple chlorine atoms enhances its ability to penetrate and disrupt microbial cells. Additionally, the compound may interfere with enzymatic processes within the cell, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- is unique due to the presence of both trichloro and pentachlorophenoxy groups, which enhance its antimicrobial properties and make it more effective as a biocide compared to other chlorinated phenols .

Properties

CAS No.

90986-07-5

Molecular Formula

C12H2Cl8O2

Molecular Weight

461.8 g/mol

IUPAC Name

2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)phenol

InChI

InChI=1S/C12H2Cl8O2/c13-2-1-3(11(21)8(18)4(2)14)22-12-9(19)6(16)5(15)7(17)10(12)20/h1,21H

InChI Key

GFZVPDZHLHEIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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